molecular formula N/A B1154807 Rosemary Oil CAS No. 8000-25-7

Rosemary Oil

Cat. No.: B1154807
CAS No.: 8000-25-7
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Description

Rosemary oil is an essential oil derived from the leaves and flowering tops of the rosemary plant, scientifically known as Rosmarinus officinalis. This fragrant evergreen herb is native to the Mediterranean region and has been valued for its numerous benefits and versatile uses for centuries. Known for its distinctive, refreshing aroma, this compound boasts a variety of therapeutic properties, including anti-inflammatory, antimicrobial, and antioxidant effects .

Mechanism of Action

Target of Action

Rosemary oil, derived from Rosmarinus officinalis L., contains several bioactive compounds, including caffeic acid, carnosic acid, chlorogenic acid, monomeric acid, oleanolic acid, rosmarinic acid, ursolic acid, alpha-pinene, camphor, carnosol, eucalyptol, rosmadial, rosmanol, rosmaquinones A and B, secohinokio, and derivatives of eugenol and luteolin . These compounds interact with various targets in the body, contributing to the oil’s diverse therapeutic properties .

Mode of Action

This compound interacts with its targets to exert several pharmacological activities, such as anti-inflammatory, antioxidant, antimicrobial, antiproliferative, antitumor, and protective, inhibitory, and attenuating activities . For instance, carnosic acid and carnosol have been found to induce cell death in cancer cells through the rise in reactive oxygen species (ROS) levels within the cells, the inhibition of protein kinase AKT, the activation of autophagy-related genes (ATG), and the disruption of mitochondrial membrane potential .

Biochemical Pathways

This compound affects various biochemical pathways. For example, it has been found to attenuate asthma, atherosclerosis, cataract, renal colic, hepatotoxicity, peptic ulcer, inflammatory diseases, and ischemic heart disease . It can control hypercholesterolemia and oxidative stress, reduce lipid peroxidation in the heart and brain, and reduce glycemia . It also has antiangiogenic and neuroprotective effects .

Pharmacokinetics

It is known that this compound is sensitive to oxidation, and nanoencapsulation techniques have been developed to enhance its oral bioavailability .

Result of Action

At the molecular and cellular level, this compound can cause damage to cellular and organelle membranes, increase chitin production, change cell surface adhesion and elasticity, lead to complete vacuolar segregation, cause mitochondrial depolarization, elevate reactive oxygen species, cause microtubule dysfunction, and arrest the cell cycle mainly at the G1/S phase, consequently triggering cell death .

Biochemical Analysis

Biochemical Properties

Rosemary oil plays a significant role in various biochemical reactions. It contains several bioactive compounds such as α-pinene, 1,8-cineole, camphor, myrcene, camphene, borneol, and verbenone . These compounds interact with enzymes, proteins, and other biomolecules. For instance, carnosic acid and carnosol, two major diterpenoids in this compound, exhibit strong antioxidative properties by scavenging free radicals and inhibiting lipid peroxidation . Additionally, this compound’s phenolic compounds, such as rosmarinic acid, interact with enzymes like cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing inflammation .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to enhance cognitive function by promoting the growth and differentiation of neuronal cells . In immune cells, this compound exhibits anti-inflammatory effects by modulating the production of pro-inflammatory cytokines . Furthermore, this compound affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced expression of inflammatory genes . It also impacts cellular metabolism by enhancing mitochondrial function and increasing adenosine triphosphate (ATP) production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The bioactive compounds in this compound, such as carnosic acid and rosmarinic acid, bind to and inhibit the activity of enzymes like cyclooxygenase and lipoxygenase . This inhibition reduces the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes . Additionally, this compound’s phenolic compounds can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements and increased expression of detoxifying enzymes . These molecular interactions contribute to the antioxidative and anti-inflammatory effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under various storage conditions, retaining its bioactive properties for extended periods . Prolonged exposure to light and heat can lead to the degradation of certain compounds, such as α-pinene and camphor . Long-term studies have demonstrated that this compound can exert sustained antioxidative and anti-inflammatory effects in both in vitro and in vivo models . These findings highlight the importance of proper storage and handling to maintain the efficacy of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance cognitive function, reduce inflammation, and improve metabolic parameters . High doses of this compound can lead to toxic effects, such as liver and kidney damage . Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. Its bioactive compounds, such as rosmarinic acid and carnosic acid, are metabolized by enzymes like cytochrome P450 . These compounds can modulate metabolic flux by influencing the activity of key metabolic enzymes, such as adenosine monophosphate-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma (PPARγ) . Additionally, this compound can affect metabolite levels, such as reducing the levels of reactive oxygen species and increasing the levels of antioxidant molecules . These metabolic interactions contribute to the overall health-promoting effects of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Its bioactive compounds can interact with transporters and binding proteins, such as albumin, facilitating their distribution . This compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich tissues, such as the brain and liver . This distribution pattern is crucial for its cognitive-enhancing and hepatoprotective effects . Additionally, this compound can influence the localization and accumulation of other bioactive molecules, enhancing their therapeutic potential .

Subcellular Localization

The subcellular localization of this compound and its bioactive compounds plays a significant role in their activity and function. Compounds like carnosic acid and rosmarinic acid can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct these compounds to their respective compartments . The subcellular localization of this compound’s bioactive compounds is essential for their antioxidative and anti-inflammatory effects, as it allows them to interact with key cellular components and modulate their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rosemary oil is typically extracted through steam distillation, a process that involves passing steam through the plant material to vaporize the volatile compounds. The vapor is then condensed back into liquid form, separating the essential oil from the water. This method preserves the integrity of the oil’s chemical composition .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale steam distillation units. Fresh or partly dried rosemary leaves are placed in a distillation chamber, and steam is introduced to extract the oil. The resulting mixture of steam and essential oil is then cooled, and the oil is separated from the water. This process ensures a high yield of pure this compound .

Chemical Reactions Analysis

Types of Reactions: Rosemary oil undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary constituents of this compound, such as alpha-pinene, camphor, and 1,8-cineole, are involved in these reactions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Rosemary oil has a wide range of scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Rosemary oil shares similarities with other essential oils, such as:

Uniqueness of this compound: this compound is unique due to its high content of alpha-pinene, camphor, and 1,8-cineole, which contribute to its distinctive aroma and diverse therapeutic properties. Its ability to enhance cognitive function and memory sets it apart from other essential oils .

By understanding the preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds, we can appreciate the multifaceted nature of this compound and its potential benefits in various fields.

Properties

CAS No.

8000-25-7

Molecular Formula

N/A

Molecular Weight

0

Synonyms

Rosemar Essential Oil, Rosemary Oil;  Essential Rosemary Oil;  Extrapone Rosemary;  Extrapone Rosemary P;  Guardian 201;  Hexacide OS;  Mamorekku RUH 21;  Oleum Rosamarinii;  Rosamarinus oil;  Rosemary Liq. E;  Rosemary essential oils;  Rosemary leaf Oil;  Rosem

Origin of Product

United States

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